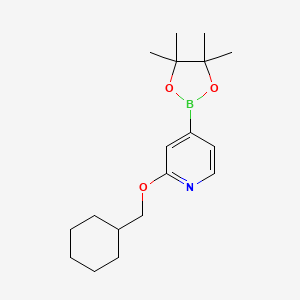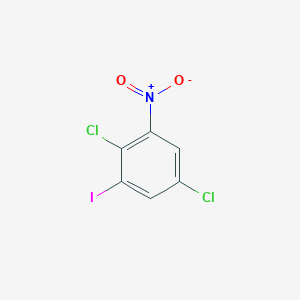
1,4-Dichloro-2-iodo-6-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-iodo-6-nitrobenzene is an organic compound with the molecular formula C6H2Cl2INO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, one iodine atom, and one nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-iodo-6-nitrobenzene typically involves a multi-step process starting from benzene or its derivatives. One common method includes:
Halogenation: The addition of chlorine atoms to the benzene ring through electrophilic aromatic substitution using chlorine gas and a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-iodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group and halogens can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives such as 4-chloro-2-iodo-6-nitroaniline, 4-chloro-2-iodo-6-nitrophenol, and 4-chloro-2-iodo-6-nitroanisole.
Reduction: Formation of 1,4-dichloro-2-iodo-6-aminobenzene.
Scientific Research Applications
1,4-Dichloro-2-iodo-6-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-iodo-6-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of electron-withdrawing groups (nitro and halogens) makes the compound reactive towards nucleophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-nitrobenzene: Similar structure but lacks the iodine atom.
1,4-Dichloro-2-bromo-6-nitrobenzene: Similar structure with bromine instead of iodine.
1,4-Dichloro-2-fluoro-6-nitrobenzene: Similar structure with fluorine instead of iodine.
Uniqueness
1,4-Dichloro-2-iodo-6-nitrobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific reactions, such as iodination and coupling reactions, making this compound valuable for specialized applications.
Properties
Molecular Formula |
C6H2Cl2INO2 |
|---|---|
Molecular Weight |
317.89 g/mol |
IUPAC Name |
2,5-dichloro-1-iodo-3-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2INO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H |
InChI Key |
IOXMNJUDRNQJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)

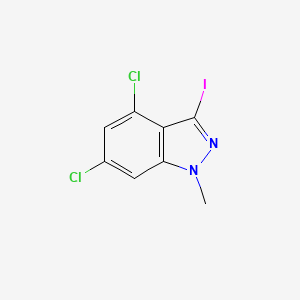
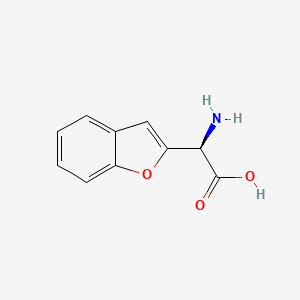
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)
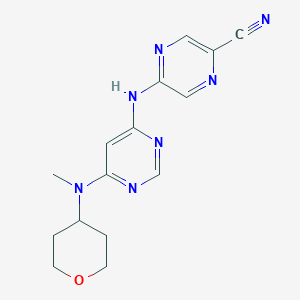
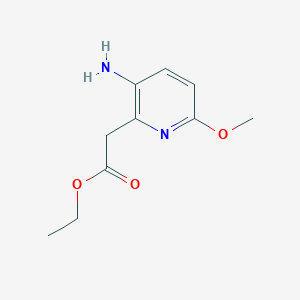
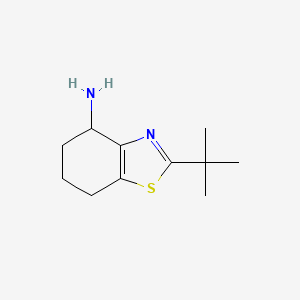
![Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13088497.png)
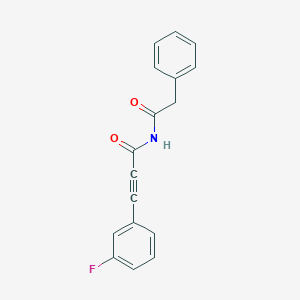
![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)
